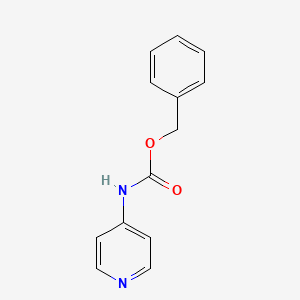

苄基吡啶-4-基氨基甲酸酯

货号 B2540288

CAS 编号:

260262-86-0

分子量: 228.251

InChI 键: BYXMESOVSKFXEB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Benzyl pyridin-4-ylcarbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The molecular structure of Benzyl pyridin-4-ylcarbamate can be analyzed using various spectroscopic techniques such as FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis . The structure of the molecules was prepared and optimized by Marvin Sketch .Chemical Reactions Analysis

The chemical reactions of Benzyl pyridin-4-ylcarbamate can be studied using a variety of electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .科学研究应用

- Benzyl pyridin-4-ylcarbamate has been investigated as a potent and selective inhibitor of EZH2 , a key component of the Polycomb repressive complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing by methylating lysine 27 of histone 3. Dysregulation of EZH2 is associated with certain malignancies, making it an attractive target for cancer therapy .

- In preclinical studies, Benzyl pyridin-4-ylcarbamate (CPI-1205) demonstrated robust antitumor effects in a Karpas-422 xenograft model . Administered at 160 mg/kg BID, it showed promise as a potential therapeutic agent for B-cell lymphomas and other malignancies .

- The structural resemblance of Benzyl pyridin-4-ylcarbamate to purines prompted investigations into its pharmacological potential. It was found to exhibit synergy with DPP-4 inhibition and may play a role in modulating somatostatin receptor subtype 5 (SSTR5) activity .

- The heterocyclic ring system of Benzyl pyridin-4-ylcarbamate bears structural similarity to purines. Researchers have explored its potential therapeutic significance due to this resemblance. It could be relevant in various disease conditions .

- Benzyl pyridin-4-ylcarbamate derivatives have been designed as inhibitors of acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid biosynthesis and oxidation. These compounds show promise in modulating lipid metabolism and may have implications for obesity and related disorders .

- Benzyl pyridin-4-ylcarbamate serves as a precursor for the synthesis of bicyclic carbamates, which are intermediates in the preparation of Sedum alkaloid derivatives . These alkaloids exhibit diverse biological activities and have been studied for their potential therapeutic applications .

Histone Methyltransferase Inhibition

Antitumor Effects

Somatostatin Subtype 5 (SSTR5) Antagonism

Fused Imidazopyridine Ring System

Acetyl-CoA Carboxylase Inhibition

Sedum Alkaloid Derivatives

属性

IUPAC Name |

benzyl N-pyridin-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXMESOVSKFXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzyl pyridin-4-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

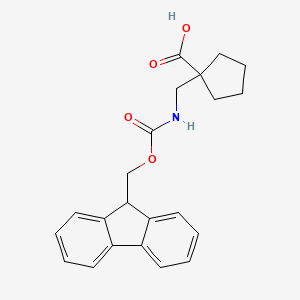

Fmoc-1-aminomethyl-cyclopentane carboxylic acid

946727-65-7

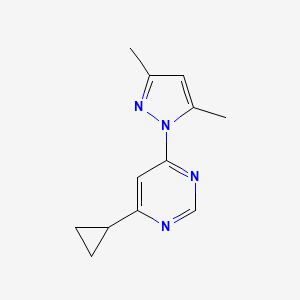

4-Cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine

2279861-62-8

![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)